N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylamine is an organic compound with the molecular formula C17H19N3O5. This compound is characterized by the presence of nitro groups and an ethylamine linkage, which contribute to its unique chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylamine typically involves the reaction of N-methyl-4-nitrophenethylamine with 2-ethyl chloride in the presence of potassium carbonate and sodium iodide in acetonitrile. The reaction mixture is stirred at reflux for 72 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylamine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted nitro derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates
Wirkmechanismus
The mechanism of action of N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylamine involves its interaction with specific molecular targets. The nitro groups and ethylamine linkage play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine
- 2-(p-nitrophenoxy)ethylamines
- N-methyl-4-nitrophenethylamine
Uniqueness
N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylamine is unique due to its specific arrangement of nitro groups and ethylamine linkage, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H15N3O5 |
---|---|
Molekulargewicht |
317.30 g/mol |
IUPAC-Name |
N-methyl-4-nitro-N-[2-(4-nitrophenoxy)ethyl]aniline |
InChI |
InChI=1S/C15H15N3O5/c1-16(12-2-4-13(5-3-12)17(19)20)10-11-23-15-8-6-14(7-9-15)18(21)22/h2-9H,10-11H2,1H3 |
InChI-Schlüssel |
UQHGDFTWFJVJBY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCOC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.